molecular formula C18H19BrN2O B2585593 3-(2-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide CAS No. 2034312-32-6

3-(2-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide

Cat. No.: B2585593
CAS No.: 2034312-32-6
M. Wt: 359.267
InChI Key: BJYWSOUQHZMSMP-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide typically involves multi-step organic reactions. One common approach starts with the bromination of a phenyl ring to introduce the bromine atom at the 2-position. This is followed by the formation of the propanamide backbone through amide bond formation reactions. The cyclopropylpyridinyl moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Flow chemistry techniques and continuous production methods can also be employed to scale up the synthesis while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

3-(2-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropylpyridinyl moiety can enhance binding affinity through hydrophobic interactions. The amide backbone allows for hydrogen bonding with target molecules, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bromophenyl derivatives and cyclopropylpyridinyl-containing molecules. Examples include:

Uniqueness

What sets 3-(2-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclopropylpyridinyl moiety, in particular, enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(2-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O/c19-17-4-2-1-3-15(17)7-8-18(22)21-11-13-9-16(12-20-10-13)14-5-6-14/h1-4,9-10,12,14H,5-8,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYWSOUQHZMSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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